molecular formula C22H21N5O2 B12212021 7-ethyl-N-(4-methoxyphenyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

7-ethyl-N-(4-methoxyphenyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B12212021
M. Wt: 387.4 g/mol
InChI Key: FICWNHHEORCTTL-UHFFFAOYSA-N
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Description

7-ethyl-N-(4-methoxyphenyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a pyrazolo-triazine core substituted with various functional groups such as ethyl, methoxyphenyl, methyl, and phenyl groups

Preparation Methods

The synthesis of 7-ethyl-N-(4-methoxyphenyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with suitable nitriles or amidines can form the pyrazolo-triazine core.

    Substitution reactions: The introduction of various substituents such as ethyl, methoxyphenyl, methyl, and phenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions. This can be achieved by reacting the carboxylic acid derivative of the pyrazolo-triazine core with appropriate amines under dehydrating conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

7-ethyl-N-(4-methoxyphenyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation may lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the compound. Common reagents for these reactions include alkyl halides, aryl halides, and strong bases.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes, protein interactions, or metabolic pathways.

    Industrial Applications: The compound may find applications in the development of new polymers, coatings, or other industrial products with enhanced properties.

Mechanism of Action

The mechanism of action of 7-ethyl-N-(4-methoxyphenyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The interaction with these targets can modulate their activity, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, forming stable complexes and altering their function.

Comparison with Similar Compounds

Similar compounds to 7-ethyl-N-(4-methoxyphenyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide include other pyrazolo[5,1-c][1,2,4]triazine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their properties and applications. Some examples of similar compounds include:

    4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: Lacks the ethyl and methoxyphenyl substituents, which may result in different biological activities.

    7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: Lacks the methoxyphenyl substituent, which may affect its interaction with molecular targets.

    7-ethyl-N-(4-methoxyphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: Lacks the methyl substituent, which may influence its chemical reactivity and stability.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

7-ethyl-N-(4-methoxyphenyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-4-18-19(15-8-6-5-7-9-15)21-25-24-20(14(2)27(21)26-18)22(28)23-16-10-12-17(29-3)13-11-16/h5-13H,4H2,1-3H3,(H,23,28)

InChI Key

FICWNHHEORCTTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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